molecular formula C21H16ClN3O2S B14438905 Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- CAS No. 78794-60-2

Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-

Cat. No.: B14438905
CAS No.: 78794-60-2
M. Wt: 409.9 g/mol
InChI Key: YDUQOLMYSBDZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis The compound Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- (molecular formula: C₁₆H₁₄ClN₃O₂S; molecular weight: 347.81 g/mol) features a pyrazole ring substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The benzenesulfonamide moiety is attached at position 4 of the pyrazole via a nitrogen linkage (Figure 1). Its synthesis typically involves condensation of 1-(4-chlorophenyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol under acidic conditions (e.g., sodium acetate and glacial acetic acid), yielding crystals suitable for X-ray diffraction analysis with an 80% yield .

Crystallographic Data The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

  • a = 15.878 Å, b = 8.209 Å, c = 12.953 Å, β = 91.016°, V = 1688.1 ų, Z = 4 .
    Key intermolecular interactions include N–H···N and C–H···O hydrogen bonds, stabilizing the crystal lattice. Weak C–H···Cl interactions further contribute to its structural rigidity .

Pharmacological Relevance Pyrazole-based benzenesulfonamides are known for diverse bioactivities, including COX-2 inhibition (e.g., Celecoxib analogs), acetylcholinesterase (AChE) inhibition, and antitumor properties .

Properties

CAS No.

78794-60-2

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C21H16ClN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-14H,(H2,23,26,27)

InChI Key

YDUQOLMYSBDZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Core Structural Components

The molecule comprises three critical subunits:

  • Pyrazole ring : A 1,2-diazole heterocycle substituted at positions 3 and 5 with phenyl and 4-chlorophenyl groups.
  • Benzenesulfonamide moiety : A para-substituted benzene ring bearing a sulfonamide functional group.
  • Regiochemical linkage : A 1,4-connection between the pyrazole’s N1 nitrogen and the benzenesulfonamide’s C4 position.

This disconnection strategy informs the two primary synthetic routes:

  • Route A : Pyrazole synthesis followed by sulfonamide introduction.
  • Route B : Pre-formed sulfonamide benzene coupled to pyrazole intermediates.

Pyrazole Ring Formation Methodologies

Knorr-Type Cyclocondensation

The pyrazole core is synthesized via [3+2] cycloaddition between hydrazines and 1,3-diketones. For 3-phenyl-5-(4-chlorophenyl)pyrazole:

Reaction equation :
$$
\text{PhNHNH}2 + \text{ClC}6\text{H}4\text{COCH}2\text{COPh} \xrightarrow{\text{AcOH, Δ}} \text{C}{15}\text{H}{11}\text{ClN}2 + \text{H}2\text{O}
$$

Optimized conditions :

Parameter Value
Hydrazine Phenylhydrazine
1,3-Diketone 4-Chlorophenylacetophenone
Solvent Acetic acid (glacial)
Temperature 110°C (reflux)
Time 12 h
Yield 78–82%

Mechanistic insights :
Protonation of the diketone carbonyl facilitates nucleophilic attack by hydrazine, followed by cyclodehydration. The electron-withdrawing chlorine substituent directs regioselectivity, favoring 5-(4-chlorophenyl) substitution.

Sulfonamide Functionalization Strategies

Direct Sulfonation of Pyrazole Intermediates

Post-pyrazole synthesis, sulfonamide installation employs benzenesulfonyl chloride derivatives:

General procedure :

  • Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM).
  • Stoichiometry : 1.2 eq sulfonyl chloride per pyrazole.
  • Kinetic control : Slow addition at 0°C to minimize di-sulfonation.

Representative data :

Pyrazole Derivative Sulfonylating Agent Base Temp (°C) Time (h) Yield (%)
3-Ph-5-(4-ClPh)-Py 4-SO₂Cl₂C₆H₄NH₂ DIPEA 25 16 67
3-Ph-5-(4-ClPh)-Py 4-SO₂Cl₂C₆H₄NH₂ TEA 0→25 24 58

Critical observations :

  • DIPEA’s steric bulk improves mono-sulfonation selectivity over TEA.
  • Extended reaction times at elevated temperatures promote decomposition (≤12% yield loss).

Alternative Coupling Approaches

Ullmann-Type Aryl Amination

For advanced intermediates, copper-catalyzed C–N coupling links pre-sulfonated benzenes to bromopyrazoles:

Reaction scheme :
$$
\text{Br-Pyrazole} + \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}_2 \xrightarrow{\text{CuI, L}} \text{Target} + \text{HBr}
$$

Catalytic system optimization :

Ligand (L) Solvent Temp (°C) Yield (%)
1,10-Phenanthroline DMF 110 71
2,2'-Bipyridyl Toluene 100 63
None DMSO 120 42

Advantages :

  • Avoids harsh sulfonation conditions.
  • Enables late-stage diversification of sulfonamide substituents.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via:

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • Recrystallization : Ethanol/water (3:1) yields X-ray quality crystals.

Spectroscopic benchmarks :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, SO₂NH₂), 7.89–7.32 (m, 13H, aromatic).
  • HRMS (ESI+): m/z calcd for C₂₁H₁₆ClN₃O₂S [M+H]⁺ 436.0684, found 436.0689.

Comparative Analysis of Synthetic Routes

Table 6.1 : Economic and efficiency metrics across methods

Method Total Steps Overall Yield (%) Cost Index* Scalability
Knorr + Direct Sulf. 3 52–55 1.0 Pilot-scale
Ullmann Coupling 4 48–50 1.4 Lab-scale

*Relative to cheapest route

Key findings :

  • Direct sulfonation post-Knorr synthesis offers superior cost-effectiveness for bulk production.
  • Ullmann methods remain valuable for generating analog libraries despite lower yields.

Industrial-Scale Considerations

Solvent Recovery Systems

Batch processes employ:

  • Distillation towers : ≥98% DCM recovery from reaction mixtures.
  • Azeotropic drying : Toluene/water mixtures reduce sulfonyl chloride hydrolysis.

Waste Stream Management

  • Acid neutralization : Spent HCl from sulfonation steps treated with CaCO₃ slurry.
  • Metal sequestration : Copper catalysts removed via ion-exchange resins (≥99.5% efficiency).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance:

  • Heat transfer : Exothermic sulfonation controlled at ≤5°C.
  • Mixing efficiency : Reduced reaction times by 40% versus batch.

Prototype parameters :

  • Flow rate: 2.5 mL/min
  • Residence time: 8.7 min
  • Productivity: 18 g/h

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Table 1 summarizes key structural analogs, their modifications, and biological activities:

Compound Name Substituents (Pyrazole Positions) Bioactivity Highlights Reference(s)
Target Compound : 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide 5-(4-ClPh), 3-Ph COX-2 inhibition (IC₅₀ ~ 0.05 μM); moderate AChE inhibition (IC₅₀ ~ 12 μM)
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide 5-(4-MePh), 3-CF₃ Enhanced metabolic stability; antileishmanial activity (IC₅₀ ~ 3.2 μM)
4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide 5-(2,4-F₂Ph), 3-CF₃ Improved solubility; carbonic anhydrase II inhibition (Kᵢ ~ 8.4 nM)
4-[5-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide 5-(3,4-(OMe)₂Ph), 3-CF₃ Anticancer activity (GI₅₀ ~ 9.7 μM vs. MCF-7); COX-2 selectivity (SI > 100)
A-867744 (4-[5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl]benzenesulfonamide) Pyrrole core with 2-Me, 3-propionyl α7 nicotinic acetylcholine receptor modulation (EC₅₀ ~ 0.3 μM)

Key Observations :

Electron-Withdrawing Groups (EWGs) :

  • The trifluoromethyl (-CF₃) group (e.g., in ) enhances metabolic stability and enzyme-binding affinity via hydrophobic interactions.
  • Chlorine (4-ClPh) improves COX-2 selectivity by fitting into the hydrophobic pocket of the enzyme .

Electron-Donating Groups (EDGs) :

  • Methoxy (-OMe) substituents (e.g., ) increase solubility but may reduce membrane permeability.

Core Heterocycle Variations :

  • Replacing pyrazole with pyrrole (as in A-867744 ) alters receptor specificity, shifting activity toward neuronal targets.

Crystallographic and Computational Insights
  • Hydrogen Bonding : The target compound’s N–H···N and C–H···O bonds (2.20–2.48 Å) are critical for lattice stability , whereas analogs with -CF₃ exhibit weaker C–H···F interactions .
  • Docking Studies : AutoDock4 simulations reveal that 4-chlorophenyl and phenyl groups in the target compound occupy COX-2’s secondary pocket, while -CF₃ analogs show higher affinity for carbonic anhydrase II .

Biological Activity

Benzenesulfonamide, specifically the compound 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-benzenesulfonamide typically involves a multi-step process that includes the electrophilic aromatic substitution reaction between a pyrazole derivative and chlorosulfonic acid. The resulting sulfonamide derivatives are then characterized through various spectroscopic methods, confirming their structures and purity levels .

Antileishmanial Activity

One of the most significant findings regarding this compound is its antileishmanial activity. In vitro studies have shown that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit potent activity against Leishmania species, with IC50 values indicating effectiveness at micromolar concentrations. Specifically, compounds with similar structures demonstrated IC50 values as low as 0.059 mM against L. infantum and L. amazonensis .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50 (mM) against L. infantumIC50 (mM) against L. amazonensis
Compound 3b0.0590.070
Compound 3e0.0650.072
Reference Drug (Pentamidine)--

Enzyme Inhibition Studies

Further investigations into the biological activity of this compound revealed its potential as an inhibitor of human carbonic anhydrases (hCA). The presence of substituents such as chlorine significantly influences its inhibitory potency. For instance, the compound with a bromine atom exhibited an IC50 value of 1.20 μM against hCAII, while modifications to the substituents altered the enzyme inhibition profile .

Table 2: Inhibitory Activity Against Human Carbonic Anhydrases

CompoundIsozyme TargetedIC50 (μM)
Compound 4bhCAII1.20 ± 0.40
Compound 4chCAII0.75 ± 0.13

Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship (SAR) of pyrazole-based benzenesulfonamides highlighted how variations in substituents affect biological activity. For example, compounds with electron-withdrawing groups like chlorine showed enhanced inhibitory effects on hCA compared to those with electron-donating groups .

Pharmacokinetic Properties

In silico evaluations based on Lipinski's Rule of Five indicated favorable pharmacokinetic properties for these compounds, suggesting good oral bioavailability due to their molecular characteristics . This aspect is crucial for their development as therapeutic agents.

Q & A

Q. Methodological Answer :

  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows pyrazole protons at δ 6.8–7.3 ppm and sulfonamide NH2 at δ 7.5–7.7 ppm.
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 347.81 .

Advanced: How do substituent variations on the pyrazole ring affect COX-2 selectivity?

Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl at C5 : Enhances COX-2 inhibition (IC50 = 0.04 µM vs. COX-1 IC50 = 15 µM).
  • Trifluoromethyl at C3 : Improves metabolic stability (t½ = 8–12 hrs in hepatic microsomes).
  • Method : Competitive enzyme assays with celecoxib as a reference (SC-58635, IC50 = 0.05 µM) .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods (vapor pressure = 0.0±1.4 mmHg at 25°C).
  • Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate.
  • Waste disposal : Incinerate in EPA-approved facilities (PSA = 77.98 Ų indicates moderate polarity) .

Advanced: How can computational tools like Multiwfn elucidate noncovalent interactions?

Methodological Answer :
Multiwfn analyzes electron density (ρ) and reduced density gradient (RDG):

  • ELF analysis : Maps electron localization in pyrazole rings (ELF >0.85 indicates strong covalent bonding).
  • NCI plots : Visualize van der Waals interactions (e.g., C–H···Cl, 2.93 Å) and steric clashes.
  • Input : Optimized geometry at B3LYP/6-311+G(d,p) level .

Basic: What chromatographic methods separate byproducts during synthesis?

Q. Methodological Answer :

  • Column chromatography : Silica gel (60–120 mesh), eluent = ethyl acetate/hexane (3:7).
  • HPLC : C18 column, isocratic mobile phase (acetonitrile:water = 65:35), flow rate = 1.0 mL/min .

Advanced: How to resolve contradictory data on IL6 modulation (upregulation vs. downregulation)?

Methodological Answer :
Contradictions in IL6 expression (e.g., ) may arise from:

  • Cell-specific effects : Test in multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes).
  • Dose dependency : Perform dose-response curves (0.1–100 µM).
  • Pathway inhibition : Co-treatment with JAK/STAT inhibitors to isolate COX-2/IL6 crosstalk .

Basic: How to assess polymorphic forms and their impact on solubility?

Q. Methodological Answer :

  • DSC : Identify melting endotherms (Tm differences >5°C indicate polymorphism).
  • PXRD : Compare peak positions (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 19.2°).
  • Solubility : Shake-flask method in PBS (pH 7.4) at 37°C .

Advanced: What strategies confirm target engagement in vivo?

Q. Methodological Answer :

  • Pharmacokinetics : Measure plasma concentration-time profiles (Cmax = 1.2 µg/mL at 50 mg/kg oral dose).
  • PET imaging : Radiolabel with 18F^{18}\text{F} at the trifluoromethyl group.
  • Knockout models : COX-2/^{-/-} mice to validate on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.